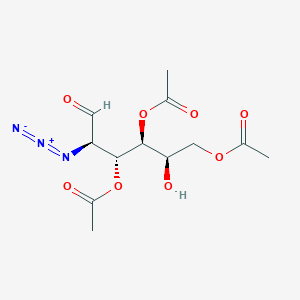

D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate

Description

D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate (CAS: 109581-83-1) is a chemically modified galactose derivative. Its molecular formula is C₁₄H₂₀ClNO₈ (MW: 365.76 g/mol), featuring an azido (-N₃) group at the C2 position and acetyl (-OAc) groups at C3, C4, and C4. The compound is primarily used in click chemistry applications, leveraging the azido group for bioorthogonal reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Properties

IUPAC Name |

[(2R,3S,4R,5R)-3,4-diacetyloxy-5-azido-2-hydroxy-6-oxohexyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O8/c1-6(17)21-5-10(20)12(23-8(3)19)11(22-7(2)18)9(4-16)14-15-13/h4,9-12,20H,5H2,1-3H3/t9-,10+,11+,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAIZTKHSHZLIC-QCNOEVLYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C(C=O)N=[N+]=[N-])OC(=O)C)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)N=[N+]=[N-])OC(=O)C)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Tri-O-Acetyl-D-Galactal with Ceric Ammonium Nitrate and Sodium Azide

The azidonitration of 3,4,6-tri-O-acetyl-D-galactal (1 ) represents the most direct route to TADA. Lemieux and Ratcliffe demonstrated that treating 1 with ceric ammonium nitrate (CAN) and sodium azide (NaN₃) in acetonitrile produces a mixture of 2-azido-1-nitrate adducts.

Reaction Conditions :

-

Solvent : Acetonitrile

-

Temperature : 0°C to room temperature

-

Molar Ratios : CAN (excess), NaN₃ (1.5 eq relative to 1 )

Products :

| Isomer | Yield (%) | Configuration |

|---|---|---|

| β-Galacto adduct (2 ) | 53 | Axial nitrate (C1) |

| α-Galacto adduct (3 ) | 22 | Equatorial nitrate (C1) |

| α-Talo adduct (4 ) | 8 | Equatorial nitrate (C1) |

The β-galacto adduct (2 ) is the primary precursor to TADA. Acetolysis of 2 using acetic anhydride and sulfuric acid yields 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-α-D-galactopyranose (5 ), which is selectively deacetylated at C1 to afford TADA.

Anomerization and Halide Displacement

Paulsen’s method involves synthesizing glycosyl halides from TADA precursors. For example, treating 2 with tetraethylammonium chloride (TEACl) in dichloromethane yields 3,4,6-tri-O-acetyl-2-azido-2-deoxy-β-D-galactopyranosyl chloride (6 ).

Key Steps :

-

Anomerization : Kinetic control via TEACl ensures β-configuration retention.

-

Halogenation : HBr/AcOH converts 6 to the corresponding bromide for glycosylation.

Challenges :

-

Competing α/β anomer formation requires careful temperature modulation.

-

Migration of acetyl groups during hydrogenation complicates downstream steps.

Comparative Analysis of Methods

Yield and Scalability

Stereochemical Outcomes

-

Azidonitration : Predominantly β-products due to chair transition states.

-

SN2 : Inversion at C2 ensures α-configuration if starting from β-triflate.

-

Koenigs-Knorr : Retains anomeric configuration via neighboring group participation.

Chemical Reactions Analysis

D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine using reagents like hydrogen in the presence of a palladium catalyst.

Oxidation Reactions: The acetyl groups can be oxidized under strong oxidative conditions.

Common reagents used in these reactions include sodium azide, ceric ammonium nitrate, and hydrogen gas. Major products formed from these reactions include 2-amino-2-deoxy derivatives and various substituted galactose compounds .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of D-Galactose, 2-azido-2-deoxy-, 3,4,6-triacetate is , with a molecular weight of approximately 331.28 g/mol. The structural modifications include the substitution of hydroxyl groups with acetyl groups and the introduction of an azide group at the C-2 position. These modifications enhance its reactivity, making it suitable for various biochemical applications .

Key Applications

- Synthesis of Defined Glycans

- Probing Glycan-Protein Interactions

- Development of Glycan-Based Therapeutics

- Click Chemistry Applications

- Glycobiology Research

Case Study 1: Synthesis and Functionalization

A study demonstrated the synthesis of 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose from common D-galactose precursors. The research highlighted its utility as a glycosyl acceptor in further functionalization processes to create complex carbohydrate structures .

Case Study 2: Interaction Studies

Another investigation focused on using this compound to probe interactions between glycans and galectin proteins. The study revealed that modified galactose derivatives could effectively bind to galectins, suggesting potential therapeutic applications in targeting these proteins involved in various diseases .

Mechanism of Action

The mechanism of action of D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate involves its incorporation into glycosylation pathways. The azido group can be reduced to an amine, allowing the compound to participate in the formation of glycosidic bonds. This makes it a valuable tool in the synthesis of glycoproteins and other glycoconjugates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Substitutions at C2

2-Acetamido-2-deoxy-α-D-glucopyranosylchloride 3,4,6-triacetate (CAS 3068-34-6)

- Structure : C2 substituent is acetamido (-NHCOCH₃) instead of azido.

- Reactivity : Lacks azide-mediated click reactivity; used in glycosylation reactions.

- Molecular Formula: C₁₄H₂₀ClNO₈ (MW: 365.76 g/mol) .

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-galactopyranose (CAS 3006-60-8)

- Structure : Additional acetyl group at C1 (tetra-acetylated) and acetamido at C2.

- Applications : Intermediate in glycoconjugate synthesis.

- Molecular Formula: C₁₆H₂₃NO₁₀ (MW: 389.35 g/mol) .

Acetylation Pattern Variations

Beta-D-Galactose pentaacetate (CAS 4163-60-4)

- Reactivity : Used as a protecting group strategy in carbohydrate chemistry.

- Molecular Formula : C₁₆H₂₂O₁₁ (MW: 390.34 g/mol) .

D-Galactosamine pentaacetate (CAS N/A)

Key Findings :

- The azido group in D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate enables high-yield triazole formation (85–95%) with terminal alkynes in CuAAC, unaffected by electronic variations in alkynes .

- Acetamido or acetylated analogs lack this reactivity but serve as glycosylation donors or protecting group intermediates .

Physicochemical Properties

| Property | D-Galactose,2-azido-... | 2-Acetamido-2-deoxy-... | Beta-D-Galactose pentaacetate |

|---|---|---|---|

| Solubility | Organic solvents | Chloroform, DCM | Dichloromethane |

| Stability | Stable at RT | Hygroscopic | Stable under anhydrous conditions |

| XLogP3 | 1.0 | 1.2 | 0.8 |

| Topological Polar Surface Area (Ų) | 114.43 | 114.43 | 131.4 |

| References |

Biological Activity

D-Galactose, 2-azido-2-deoxy-, 3,4,6-triacetate (commonly referred to as Ac-2AzGal) is a modified sugar that has garnered attention in the fields of glycobiology and medicinal chemistry due to its unique biological properties. This compound serves as a valuable tool for studying glycosylation processes and has potential applications in therapeutic development.

Chemical Structure and Properties

D-Galactose is a naturally occurring sugar that plays a critical role in various biological processes. The azido modification at the 2-position and the triacetate groups at the 3, 4, and 6 positions enhance its reactivity and solubility, making it suitable for bioorthogonal reactions. The chemical structure can be represented as follows:

Biological Activity

1. Protein Labeling and Glycosylation Studies

Ac-2AzGal is primarily used to label glycoproteins in mammalian cells. The azide group allows for bioorthogonal reactions, enabling researchers to tag proteins selectively without interfering with native cellular functions. Studies have shown that Ac-2AzGal can be incorporated into glycoproteins, facilitating the analysis of glycosylation patterns in various biological contexts .

2. Toxicity and Cellular Effects

Research indicates that high concentrations of Ac-2AzGal can exhibit cytotoxic effects in mammalian cells. For instance, treatment with concentrations around 200 μM resulted in significant cell death after prolonged exposure. This toxicity appears to be an inherent property of the compound rather than a consequence of its protein labeling capabilities .

3. Metabolic Pathways

Ac-2AzGal influences metabolic pathways by acting as a substrate for glycosylation enzymes. Its incorporation into glycoconjugates can alter cellular signaling pathways, including those involved in apoptosis and immune responses. The compound has been linked to various cellular processes such as autophagy, cell cycle regulation, and inflammation .

Case Studies

Case Study 1: Glycoprotein Labeling

In a study conducted by the Bertozzi lab, H1299 cells were treated with Ac-2AzGal to investigate its incorporation into cell-surface glycoproteins. The results showed robust labeling of proteins, confirmed through flow cytometry analysis after a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with DBCO-biotin . This study highlights the utility of Ac-2AzGal in studying glycoprotein dynamics.

Case Study 2: Toxicity Assessment

A toxicity assessment was performed using various concentrations of Ac-2AzGal on NIH3T3 cells. Results indicated that while lower concentrations enhanced metabolic activity, higher concentrations led to a dramatic loss of cell viability due to cellular stress mechanisms triggered by the compound .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Bertozzi et al., 2017 | Ac-2AzGal labels glycoproteins effectively in mammalian cells | Useful for studying glycosylation patterns |

| Yarema et al., 2020 | High concentrations induce cytotoxicity | Important for dosage considerations in experiments |

| Recent Proteomics Analysis | Identified numerous O-GlcNAcylated proteins labeled by Ac-2AzGal | Suggests potential roles in signaling pathways |

Q & A

Basic Research Questions

Q. How is D-Galactose,2-azido-2-deoxy-, 3,4,6-triacetate synthesized, and what are the critical steps to ensure regioselective acetylation?

- Methodological Answer : The synthesis typically involves sequential acetylation and azide substitution. For regioselective protection, the C2 amino group is replaced with an azide via diazotransfer reactions under controlled pH (4–6) to avoid over-acetylation. Acetylation at positions 3, 4, and 6 is achieved using acetic anhydride in pyridine at 0–5°C, monitored by TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane). Critical purity checks require ¹H NMR (e.g., δ 2.0–2.1 ppm for acetyl protons) and mass spectrometry (expected [M+Na]⁺ = 432.1) .

Q. What role does this compound play in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry"?

- Methodological Answer : The azide group at C2 enables efficient CuAAC reactions with terminal alkynes, forming stable 1,2,3-triazole linkages. For example, coupling with propargyl glycosides in deep eutectic solvents (e.g., choline chloride/urea) at 40°C yields glycoconjugates with >90% efficiency. Reaction progress is tracked by FTIR (disappearance of azide peak at ~2100 cm⁻¹) and HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers handle stability and storage of this compound to prevent decomposition?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to avoid moisture uptake and azide degradation. Prior to use, confirm integrity via ¹³C NMR (C2 azide resonance at ~60 ppm). Avoid prolonged exposure to light or temperatures >25°C, which can hydrolyze acetyl groups (monitor by TLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for glycosylation using this compound?

- Methodological Answer : Yield discrepancies often stem from variations in glycosyl acceptor nucleophilicity or solvent polarity. For example, coupling with thioglycosides in dichloromethane vs. acetonitrile alters yields by 15–20% due to solvent-dependent activation of the anomeric center. Optimize using a Design of Experiments (DoE) approach, varying temperature (–10°C to 25°C), and promoter (e.g., TMSOTf vs. NIS/TfOH) .

Q. What analytical strategies validate the structural integrity of glycoconjugates synthesized from this compound?

- Methodological Answer : Combine MALDI-TOF MS (for molecular weight confirmation) with 2D NMR (HSQC and HMBC) to assign triazole linkages and acetyl group positions. For example, HMBC correlations between H1 of galactose (δ 5.2 ppm) and C4 of triazole (δ 145 ppm) confirm regioselectivity. Purity >98% is achieved via size-exclusion chromatography (Sephadex LH-20) .

Q. How does the electronic environment of terminal alkynes affect CuAAC efficiency with this azido-sugar?

- Methodological Answer : Electron-deficient alkynes (e.g., propargyl benzoate) react faster (t½ < 2 h) due to enhanced alkyne electrophilicity, while electron-rich alkynes (e.g., propargyl ethers) require longer reaction times (t½ > 6 h). Monitor reaction kinetics via in situ Raman spectroscopy (alkyne C≡C stretch at 2100–2250 cm⁻¹) .

Q. What are the challenges in using this compound for in vivo glycobiology studies, and how can they be mitigated?

- Methodological Answer : Acetyl groups must be enzymatically cleaved post-synthesis (e.g., using esterases) to generate bioactive 2-azido-2-deoxy-D-galactose. However, residual acetyl groups can interfere with lectin binding. Validate deprotection via ESI-MS (loss of 42 Da per acetyl group) and cell-based assays (e.g., competitive inhibition with Galectin-3) .

Critical Research Gaps

- Long-Term Stability : No data exist on >6-month storage under non-cryogenic conditions.

- Toxicity Profiling : Limited studies on azide metabolite accumulation in mammalian models .

- Alternative Catalysts : Explore Ru(II) catalysts for strain-promoted azide-alkyne cycloaddition to avoid copper toxicity in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.